A Technical Guide to the Isomers of 2,4,6-Undecatriene
A Technical Guide to the Isomers of 2,4,6-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Undecatriene (C11H18) is a conjugated triene with a molecular weight of 150.26 g/mol .[1][2] Its structure contains three carbon-carbon double bonds, which serve as stereogenic centers, giving rise to multiple geometric isomers. This guide provides a comprehensive overview of the stereoisomerism of 2,4,6-undecatriene, outlines general synthetic and characterization principles, and presents a logical visualization of the isomeric relationships. While specific experimental data for all individual isomers are not extensively available in public literature, this document compiles known properties and provides protocols applicable to conjugated trienes.
Geometric Isomerism in 2,4,6-Undecatriene
The core structure of 2,4,6-undecatriene consists of an eleven-carbon chain with three conjugated double bonds commencing at the second, fourth, and sixth carbon atoms. Each of these double bonds (C2=C3, C4=C5, and C6=C7) can exist in either an E (trans) or Z (cis) configuration.
The E/Z notation is used to unambiguously describe the stereochemistry of each double bond. This system assigns priorities to the substituents on each carbon of the double bond based on atomic number using the Cahn-Ingold-Prelog (CIP) rules.[3] If the higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[4][5] If they are on opposite sides, it is designated E (from the German entgegen, meaning "opposite").[4][5]
Given the three stereogenic double bonds, there are 2³ = 8 possible geometric isomers for 2,4,6-undecatriene. These are:
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(2E,4E,6E)-undeca-2,4,6-triene
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(2E,4E,6Z)-undeca-2,4,6-triene
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(2E,4Z,6E)-undeca-2,4,6-triene
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(2E,4Z,6Z)-undeca-2,4,6-triene
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(2Z,4E,6E)-undeca-2,4,6-triene
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(2Z,4E,6Z)-undeca-2,4,6-triene
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(2Z,4Z,6E)-undeca-2,4,6-triene
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(2Z,4Z,6Z)-undeca-2,4,6-triene
Data Presentation: Physicochemical Properties
Detailed experimental data for each individual isomer of 2,4,6-undecatriene are scarce. However, general properties for "undecatriene" are available and trends can be inferred from related conjugated polyenes. The properties of these isomers are expected to be similar, with minor variations in boiling point, density, and spectral characteristics due to differences in molecular geometry, which affect intermolecular forces.
| Property | Value / Expected Trend | Source |
| Molecular Formula | C11H18 | [] |
| Molecular Weight | 150.27 g/mol | [] |
| Appearance | Light yellow liquid (for mixtures) | [] |
| Odor | Galbanum-like, green, peppery | [][7] |
| Boiling Point | ~196.6 °C (Predicted for mixture) | [] |
| Refractive Index | ~1.488 - 1.498 at 20 °C | [] |
| Solubility | Insoluble in water | [] |
| UV-Vis λmax | The all-E isomer is expected to have the highest λmax and molar absorptivity due to its planar conformation which maximizes orbital overlap. Z-isomers introduce steric hindrance, reducing planarity and causing a hypsochromic (blue) shift. | General Principle |
| Thermal Stability | The (2E,4E,6E) isomer is predicted to be the most thermodynamically stable due to minimized steric strain. Steric hindrance in Z-isomers, particularly at the C4 and C6 positions, decreases stability. | General Principle |
Experimental Protocols
The synthesis of specific geometric isomers of conjugated trienes is a significant challenge, often resulting in mixtures that require careful chromatographic separation.[8] Stereoselective methods are crucial for obtaining a desired isomer in high purity.
General Synthetic Approach: Wittig Reaction
A common and versatile method for forming carbon-carbon double bonds with control over stereochemistry is the Wittig reaction. A multi-step Wittig approach can be envisioned for the synthesis of 2,4,6-undecatriene isomers.
Objective: To synthesize a (2E,4E)-undeca-2,4-dienal precursor for subsequent olefination.
Methodology:
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Phosphonium Salt Formation: Triphenylphosphine is reacted with an appropriate alkyl halide (e.g., 1-bromobut-2-ene) to form the corresponding phosphonium salt.
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Ylide Generation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent like THF or DMSO to generate the phosphorus ylide. The choice of base and solvent can influence the E/Z selectivity of the subsequent reaction. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.
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Wittig Reaction: The generated ylide is reacted with an α,β-unsaturated aldehyde (e.g., crotonaldehyde, (E)-but-2-enal). This reaction would extend the conjugated system.
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Iterative Process: The resulting dienal can be subjected to another Wittig reaction with a different ylide (e.g., ethylidenetriphenylphosphorane) to form the final triene structure. The stereochemistry of this final double bond would again be influenced by the reaction conditions and the nature of the ylide.
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Purification: The final product mixture is typically purified using column chromatography on silica gel or alumina, leveraging the slight polarity differences between the geometric isomers for separation.
Alternative Synthetic Methods
Other methods for synthesizing conjugated trienes include:
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Palladium-Catalyzed Cross-Coupling Reactions: Heck or Suzuki reactions can be employed to construct the triene system stereoselectively. A 1,4-palladium migration/Heck sequence has been developed for the stereoselective synthesis of some conjugated trienes.[9]
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Allene Dimerization: Transition-metal-catalyzed dimerization of allenes can produce cross-conjugated trienes.[10][11][12]
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Intercepted Beckmann Fragmentation: A novel method has been developed for the rapid synthesis of conjugated Z,Z,Z-triene motifs.[8]
Spectroscopic Characterization
Distinguishing between the various isomers of 2,4,6-undecatriene relies heavily on spectroscopic techniques.
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¹H NMR Spectroscopy: The coupling constants (J-values) between vinylic protons are diagnostic of the double bond geometry. Large coupling constants (J ≈ 12-18 Hz) are characteristic of a trans (E) configuration, while smaller coupling constants (J ≈ 7-12 Hz) indicate a cis (Z) configuration. The chemical shifts of the olefinic protons will also vary slightly between isomers.
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¹³C NMR Spectroscopy: The chemical shifts of the sp² hybridized carbons can provide additional structural information. The "steric compression" effect in Z-isomers often causes the carbons involved in and adjacent to the double bond to be shifted upfield compared to their E-isomer counterparts.
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UV-Visible Spectroscopy: As a conjugated system, 2,4,6-undecatriene absorbs UV light. The wavelength of maximum absorbance (λmax) is sensitive to the overall geometry of the molecule. The all-E isomer, being the most planar, will have the most effective π-orbital overlap and thus the longest λmax. Each Z configuration introduces a kink in the chain, slightly disrupting planarity and causing a shift to a shorter wavelength.
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Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations can be informative. Trans (E) double bonds typically show a strong absorption band around 960-990 cm⁻¹, whereas cis (Z) double bonds show a broader, weaker band around 675-730 cm⁻¹.
Visualization of Isomeric Relationships
The logical relationship between the eight geometric isomers of 2,4,6-undecatriene can be visualized as a hierarchical breakdown from the parent structure based on the stereochemistry at each of the three double bonds.
References
- 1. 2,4,6-Undecatriene | C11H18 | CID 556466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Undeca-2,4,6-triene | C11H18 | CID 6536908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 7. galbanum decatriene, 16356-11-9 [thegoodscentscompany.com]
- 8. Rapid Access to Conjugated Z,Z,Z‐Trienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of conjugated trienes via 1,4-palladium migration/Heck sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
